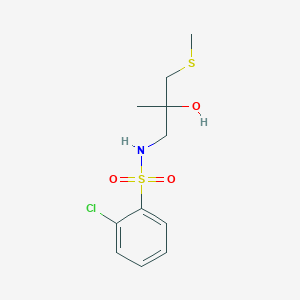
3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine (FPTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTP belongs to the family of pyridazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials :Research highlights the importance of quinazoline and pyrimidine derivatives in the creation of novel optoelectronic materials. These compounds, including similar structures to 3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine, are used in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems is crucial for developing materials with electroluminescent properties and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Molecular Imaging
Toxicity of Organic Fluorophores Used in Molecular Imaging :Fluorophores, including compounds with structural similarities to this compound, are studied for their application in real-time cancer detection through optical imaging. This research evaluates the toxicity of widely used fluorophores, emphasizing the need for safe administration in patients. The findings suggest that while some fluorophores exhibit toxicity, their use in molecular imaging probes typically involves much lower doses, indicating a balance between effective imaging and safety (Alford et al., 2009).
Antiviral Activity
Antiviral Activity of Phenothiazines :Research on phenothiazines, which share a heterocyclic nature with this compound, has shown that these compounds have broad-spectrum antiviral activities. They are explored for their potential against RNA-viruses, highlighting their mechanism of action in inhibiting virus infection and replication. This study points to the therapeutic potential of similar compounds in treating viral infections, pending further research on their efficacy in vivo (Otręba et al., 2020).
Fluorescent Chemosensors
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol :Compounds based on 4-Methyl-2,6-Diformylphenol, which relate to the functional aspects of this compound, have been developed as chemosensors for detecting various analytes. These chemosensors demonstrate high selectivity and sensitivity, making them valuable in detecting metal ions, anions, and neutral molecules. Such research underscores the potential of structurally similar compounds in developing new sensors for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2/c1-16-3-7-18(8-4-16)22-15-23(19-9-5-17(2)6-10-19)26-27-24(22)20-11-13-21(25)14-12-20/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWUXWJFLWUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

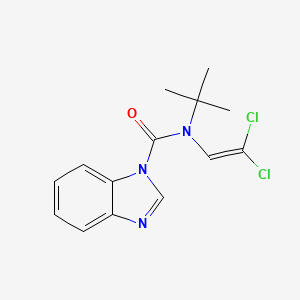
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)

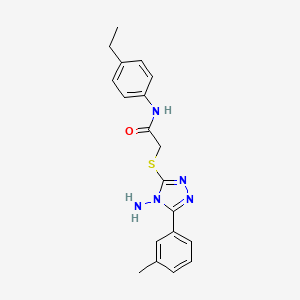
![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
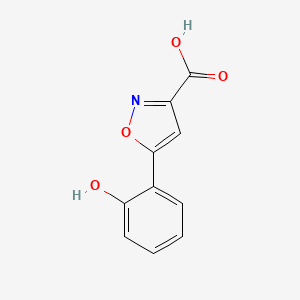

![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2782881.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)
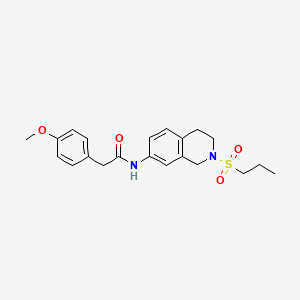
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)
